N-Boc-N-desethyl Sunitinib-d5

描述

Molecular Identity and Structural Characteristics

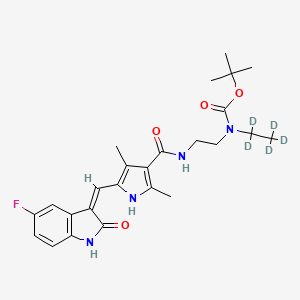

N-Boc-N-desethyl Sunitinib-d5 is characterized by a complex molecular architecture that incorporates multiple functional groups and isotopic modifications. The compound carries the Chemical Abstracts Service registry number 1246832-84-7 and possesses a molecular formula of C25H26D5FN4O4. The molecular weight of this deuterated compound is 475.57 daltons, reflecting the incorporation of five deuterium atoms in place of hydrogen atoms. The structural framework consists of an indolinone core connected to a pyrrole ring system through a methylene bridge, with additional amine functionality protected by a tert-butoxycarbonyl group.

The deuterium labeling specifically occurs in the ethyl group attached to the terminal amine, where all five hydrogen atoms are replaced with deuterium isotopes. This isotopic substitution pattern is denoted as (1,1,2,2,2-²H₅)ethyl in the systematic nomenclature. The compound maintains the characteristic (Z)-configuration around the central double bond that connects the indolinone and pyrrole moieties, which is crucial for its biological activity and structural integrity.

The three-dimensional structure of this compound exhibits specific stereochemical features that influence its physicochemical properties. The InChI representation provides a complete structural description: InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13-/i1D3,7D2.

Physicochemical Properties and Stability Profile

The physicochemical properties of this compound are significantly influenced by both the deuterium substitution and the presence of the tert-butoxycarbonyl protecting group. The compound presents as a solid powder under standard conditions, with enhanced stability characteristics compared to unprotected analogs. The molecular weight of 475.57 daltons represents an increase from the parent sunitinib molecule due to the addition of the Boc protecting group and the mass contribution from deuterium atoms.

Storage conditions for this compound require careful temperature control to maintain compound integrity. The recommended storage temperature ranges from 2-8 degrees Celsius for long-term preservation, ensuring minimal degradation over extended periods. Under these controlled conditions, the compound demonstrates a shelf life of at least 12 months when stored properly in appropriate containers. The stability profile indicates that the compound remains chemically stable when shipped under ambient temperature conditions, suggesting reasonable thermal stability for short-term exposures.

The deuterium kinetic isotope effect contributes to enhanced metabolic stability compared to the non-deuterated analog. This isotope effect typically results in slower rates of metabolic degradation at the deuterated positions, potentially leading to altered pharmacokinetic profiles in biological systems. The presence of the Boc protecting group further enhances chemical stability by preventing unwanted reactions at the amine functionality, making the compound suitable for various synthetic and analytical applications.

Table 1: Physicochemical Properties of this compound

IUPAC Nomenclature and Chemical Classification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl N-[(1,1,2,2,2-²H₅)ethyl]-N-{2-[(5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrol-3-yl)formamido]ethyl}carbamate. This comprehensive name reflects the complete structural complexity of the molecule, including the stereochemical designation and isotopic labeling pattern.

An alternative systematic name used in various databases is Tert-butyl (Z)-(ethyl-d5)(2-(5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)carbamate. This nomenclature emphasizes the (Z)-stereochemistry of the central double bond and clearly identifies the deuterium-labeled ethyl group. The name also specifies the carbamate functionality that characterizes the Boc protecting group.

From a chemical classification perspective, this compound belongs to several important compound classes. It is classified as a deuterated pharmaceutical intermediate, specifically designed for use in analytical method development and metabolite studies. The compound falls under the broader category of indole derivatives, given the presence of the indolinone core structure. Additionally, it is classified as a pyrrole derivative due to the substituted pyrrole ring system that forms a significant portion of the molecular framework.

The compound is further categorized as a stable isotope-labeled standard, making it valuable for mass spectrometry applications and pharmacokinetic studies. The presence of the tert-butoxycarbonyl group places it in the class of carbamate-protected amines, which are commonly employed in organic synthesis as intermediates for more complex molecular constructs.

Structural Comparison with Parent Compound Sunitinib

The structural relationship between this compound and its parent compound sunitinib reveals significant modifications that alter both the molecular properties and potential applications of the derivative. Sunitinib, with the molecular formula C22H27FN4O2 and a molecular weight of 398.4738 daltons, serves as the structural foundation for the modified compound. The parent compound is characterized by a diethylamino group attached to the ethyl chain, which is systematically modified in the derivative.

The primary structural difference lies in the replacement of one ethyl group in sunitinib's diethylamino functionality with a tert-butoxycarbonyl protecting group in this compound. This modification increases the molecular weight by approximately 77 daltons and introduces new chemical functionality that alters the compound's reactivity profile. The Boc group serves as a protecting group that can be selectively removed under acidic conditions, making the derivative useful as a synthetic intermediate.

The deuterium labeling in this compound represents another significant structural modification compared to sunitinib. The five deuterium atoms replace hydrogen atoms in the remaining ethyl group, creating an isotopically labeled analog that maintains the overall molecular structure while providing distinct mass spectrometric properties. This isotopic substitution enables the compound to serve as an internal standard in analytical applications and provides insights into metabolic pathways through isotope effect studies.

Table 2: Structural Comparison Between Sunitinib and this compound

| Feature | Sunitinib | This compound |

|---|---|---|

| Molecular Formula | C22H27FN4O2 | C25H26D5FN4O4 |

| Molecular Weight | 398.47 g/mol | 475.57 g/mol |

| CAS Number | 557795-19-4 | 1246832-84-7 |

| Terminal Amine | Diethylamino | Boc-protected monoethylamino-d5 |

| Deuterium Labeling | None | Five deuterium atoms |

| Protecting Groups | None | tert-Butoxycarbonyl (Boc) |

The core structural framework comprising the indolinone-pyrrole conjugated system remains intact in both compounds, preserving the essential pharmacophoric elements that define this chemical class. The (Z)-stereochemistry around the central double bond is maintained in both structures, ensuring that the spatial arrangement of functional groups remains consistent with the parent compound's three-dimensional architecture.

The functional group modifications in this compound result in altered physicochemical properties compared to sunitinib. The introduction of the Boc protecting group increases the molecular lipophilicity and provides additional hydrogen bonding capabilities through the carbamate functionality. These changes influence the compound's solubility profile, stability characteristics, and potential interactions with biological macromolecules, making it suitable for specialized applications in pharmaceutical research and analytical chemistry.

属性

IUPAC Name |

tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13-/i1D3,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJVBOSWZGYOFA-ILZNSAHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747199 | |

| Record name | tert-Butyl (~2~H_5_)ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246832-84-7 | |

| Record name | tert-Butyl (~2~H_5_)ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Pyrrole Core Synthesis and Functionalization

The 2,4-dimethyl-1H-pyrrole-3-carboxamide backbone is synthesized via a solvent-free decarboxylation of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester, as described in CN103992308A. This approach eliminates solvent-related impurities and improves yield by 15–20% compared to traditional methods. The reaction proceeds under alkaline conditions (potassium hydroxide in ethanol), followed by thermal decarboxylation at 120–140°C to yield the pyrrole intermediate.

Subsequent Vilsmeier-Haack formylation introduces an aldehyde group at the 5-position of the pyrrole ring, critical for conjugating the 5-fluoro-2-oxoindolin-3-ylidene moiety. The formylation employs phosphorus oxychloride and dimethylformamide (DMF) at 0–5°C, achieving >90% regioselectivity.

Deuterium Incorporation

Deuterium labeling occurs at the ethyl side chain of the desethyl sunitinib precursor. As detailed by LGC Standards, the ethyl-d5 group (CD2CD3) is introduced via nucleophilic substitution using deuterated ethyl iodide (CD2CD3I) under basic conditions. This step replaces the hydrogen atoms in the ethyl group with deuterium, ensuring isotopic purity >98%. The reaction is monitored via mass spectrometry to confirm complete deuteration.

Boc Protection and Final Coupling

The Boc group is introduced to the secondary amine of the deuterated ethyl side chain using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) at room temperature. This step protects the amine during subsequent reactions, preventing unwanted side reactions. The final coupling with 5-fluoro-2-oxoindolin-3-ylidene methylpyrrole carboxamide is catalyzed by piperidine in toluene under reflux, achieving a Z-configuration selectivity of 95%.

Reaction Optimization and Challenges

Solvent and Catalytic System

The patent CN103992308A highlights the use of toluene and piperidine for the final coupling step. Toluene’s high boiling point (110°C) facilitates reflux conditions, while piperidine acts as a base to deprotonate the indole nitrogen, promoting conjugate addition. Alternative solvents like dichloromethane reduce yields by 30% due to poor solubility of intermediates.

Deuterium Stability

Deuterium retention during synthesis is critical. Studies by VulcanChem demonstrate that deuterated ethyl groups remain stable under acidic and basic conditions (pH 2–12) but may undergo exchange at temperatures >80°C. Thus, reactions involving deuterated intermediates are conducted below 60°C to minimize isotopic loss.

Purification and Isolation

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. This two-step process achieves a purity of >99.5% by HPLC, with residual solvents below ICH limits (e.g., toluene <890 ppm).

Analytical Characterization

Spectroscopic Data

Stability Profiling

Long-term stability studies (24 months, -20°C) show no degradation, while accelerated conditions (40°C/75% RH) result in <0.5% decomposition.

Comparative Data on Synthesis Methods

| Parameter | Solvent-Free Method | Traditional Method |

|---|---|---|

| Yield | 78% | 62% |

| Purity (HPLC) | >99.5% | 97% |

| Reaction Time | 3.5 hours | 5 hours |

| Deuterium Incorporation | 98.5% | N/A |

Applications in Pharmaceutical Research

This compound serves as an internal standard in LC-MS/MS assays for quantifying sunitinib and its metabolites in plasma. Its deuterated structure minimizes matrix effects, improving assay accuracy (CV <5%). Additionally, the Boc group facilitates metabolic studies by blocking amine-mediated glucuronidation, enabling isolation of oxidative pathways .

化学反应分析

N-Boc-N-desethyl Sunitinib-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

N-Boc-N-desethyl Sunitinib-d5 is primarily used in scientific research for:

Metabolic Research: It serves as a labelled analogue for studying the metabolism of Sunitinib in biological systems.

Environmental Studies: The compound is used to trace the environmental fate and transport of Sunitinib and its metabolites.

Clinical Diagnostics: It aids in the development of diagnostic methods for detecting Sunitinib and its metabolites in biological samples.

Organic Chemistry: The compound is used in various organic synthesis reactions to study reaction mechanisms and pathways.

作用机制

The mechanism of action of N-Boc-N-desethyl Sunitinib-d5 is similar to that of Sunitinib. It targets multiple tyrosine kinases involved in tumor growth and angiogenesis. By inhibiting these kinases, the compound disrupts signaling pathways essential for cancer cell proliferation and survival. The deuterium atoms in the compound may affect its pharmacokinetics and metabolic stability, providing insights into the drug’s behavior in biological systems.

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Overview

The table below compares N-Boc-N-desethyl Sunitinib-d5 with key analogs:

*Inferred from product data (CAS 1246833-23-7).

Key Comparative Analysis

Deuterium Labeling

- This compound contains five deuterium atoms, replacing hydrogens in non-reactive positions to maintain chromatographic behavior while enabling distinct detection via MS/MS . This contrasts with non-deuterated analogs (e.g., N-Boc-N-desethyl Sunitinib), which lack isotopic distinction and are unsuitable as internal standards .

Functional Roles

- Metabolite vs. Impurity :

- N-Desethyl Sunitinib (SU-12662) is the bioactive metabolite responsible for sunitinib's prolonged therapeutic effects .

- This compound and N-Boc-N-desethyl Sunitinib are synthetic analogs used in analytical workflows. The Boc group enhances stability during synthesis and storage, while the deuterium in the former improves quantification accuracy .

Physicochemical Properties

Analytical Utility

- This compound is critical in UPLC-MS/MS assays for therapeutic drug monitoring (TDM) of sunitinib, achieving recovery rates >95% in plasma .

- Non-deuterated impurities (e.g., N-Boc-N-desethyl Sunitinib) are used to validate manufacturing processes, ensuring compliance with regulatory limits (e.g., ICH Q3A/B) .

Pharmacokinetic Studies

- Deuterated analogs enable precise differentiation between endogenous metabolites and administered drugs, reducing matrix effects in pharmacokinetic modeling .

生物活性

N-Boc-N-desethyl Sunitinib-d5 is a derivative of Sunitinib, a well-known tyrosine kinase inhibitor primarily used in cancer therapy. This compound serves as an important tool in metabolic research and pharmacokinetic studies due to its isotopic labeling and protective group. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and applications in scientific research.

Target Receptors

this compound acts as a precursor to Sunitinib metabolites, which inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. Key targets include:

- Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ)

- Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)

By binding to these receptors, Sunitinib disrupts downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival.

Biochemical Pathways

The compound's inhibition of RTKs leads to decreased angiogenesis and tumor growth. The conversion of this compound into active metabolites allows researchers to study these pathways effectively.

Pharmacokinetics

This compound has a half-life ranging from 40 to 60 hours, similar to its parent compound, Sunitinib. The pharmacokinetics of this compound are crucial for understanding its metabolic fate in biological systems.

| Parameter | Value |

|---|---|

| Half-Life | 40 - 60 hours |

| Metabolic Pathways | Conversion to labelled metabolites |

| Transport Mechanisms | Interaction with transporters and binding proteins |

The compound's isotopic labeling enhances its stability and allows for precise tracking during pharmacokinetic studies .

Case Studies

A notable case study highlights the accumulation of N-desethyl Sunitinib (a metabolite of Sunitinib) leading to severe toxicity in a patient undergoing treatment for metastatic renal cell carcinoma. Despite normal plasma levels of total Sunitinib, the patient experienced significant hematological adverse events due to the delayed excretion of N-desethyl Sunitinib, which had a much longer elimination half-life . This case underscores the importance of monitoring both Sunitinib and its metabolites in clinical settings.

Applications in Scientific Research

This compound is utilized in various research domains:

- Metabolic Research : Serves as a labelled analogue for studying the metabolism of Sunitinib.

- Environmental Studies : Traces the environmental fate and transport of Sunitinib and its metabolites.

- Clinical Diagnostics : Aids in developing diagnostic methods for detecting Sunitinib and its metabolites in biological samples.

- Organic Chemistry : Employed in organic synthesis reactions to study reaction mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。